molecular formula C10H18O6 B14664284 Butane-1,4-diyl bis(methoxyacetate) CAS No. 38342-44-8

Butane-1,4-diyl bis(methoxyacetate)

Cat. No.: B14664284
CAS No.: 38342-44-8
M. Wt: 234.25 g/mol
InChI Key: PSENHGIVEGVLMV-UHFFFAOYSA-N
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Description

Butane-1,4-diyl bis(methoxyacetate) is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxyacetate groups attached to a butane-1,4-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,4-diyl bis(methoxyacetate) typically involves the esterification of butane-1,4-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

Butane-1,4-diol+2Methoxyacetic acidButane-1,4-diyl bis(methoxyacetate)+2Water\text{Butane-1,4-diol} + 2 \text{Methoxyacetic acid} \rightarrow \text{Butane-1,4-diyl bis(methoxyacetate)} + 2 \text{Water} Butane-1,4-diol+2Methoxyacetic acid→Butane-1,4-diyl bis(methoxyacetate)+2Water

Industrial Production Methods

On an industrial scale, the production of butane-1,4-diyl bis(methoxyacetate) can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid ion-exchange resins as catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(methoxyacetate) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding butane-1,4-diol and methoxyacetic acid.

    Transesterification: This reaction involves the exchange of the methoxyacetate groups with other alcohols in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Butane-1,4-diol and methoxyacetic acid.

    Transesterification: New esters and corresponding alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Butane-1,4-diyl bis(methoxyacetate) has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: The compound can be utilized in the production of polymers and resins.

    Biology and Medicine:

    Industry: It is used in the manufacture of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(methoxyacetate) primarily involves its ester bonds. These bonds can be hydrolyzed by enzymes or chemical catalysts, releasing the active components (butane-1,4-diol and methoxyacetic acid). The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Butane-1,4-diyl bis(4-oxopentanoate)
  • Hexane-1,6-diyl bis(4-oxopentanoate)
  • Butane-1,4-diyl bis(chloroacetate)

Uniqueness

Butane-1,4-diyl bis(methoxyacetate) is unique due to its specific ester linkages and the presence of methoxy groups, which can influence its reactivity and solubility. Compared to similar compounds, it may offer distinct advantages in terms of hydrolysis rates and compatibility with various solvents and catalysts.

Properties

CAS No.

38342-44-8

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

4-(2-methoxyacetyl)oxybutyl 2-methoxyacetate

InChI

InChI=1S/C10H18O6/c1-13-7-9(11)15-5-3-4-6-16-10(12)8-14-2/h3-8H2,1-2H3

InChI Key

PSENHGIVEGVLMV-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCCCOC(=O)COC

Origin of Product

United States

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